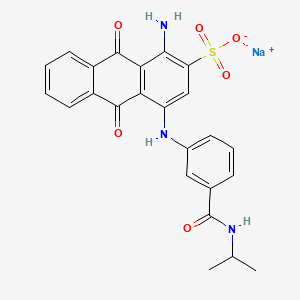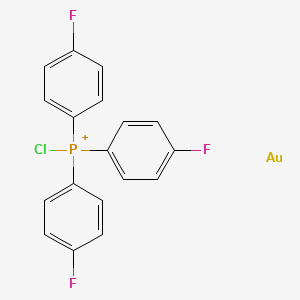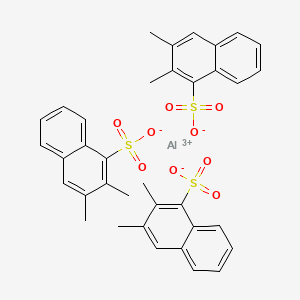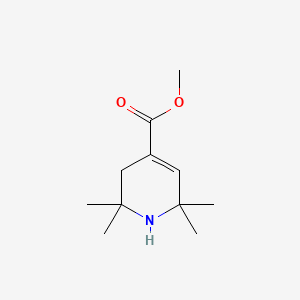
1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, methyl ester is a chemical compound with the molecular formula C11H19NO2 It is known for its unique structure, which includes a tetrahydropyridine ring substituted with four methyl groups and a carboxylic acid ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, methyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,2,6,6-tetramethylpiperidine with methyl chloroformate in the presence of a base can yield the desired ester. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability in industrial settings.
化学反应分析
Types of Reactions
1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors. The tetrahydropyridine ring can also participate in binding interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Shares the tetrahydropyridine ring structure but lacks the ester group.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Similar structure with a different substitution pattern on the pyridine ring.
Naphthalene, 1,2,3,4-tetrahydro-6-methyl-: Contains a tetrahydronaphthalene ring with a methyl group.
Uniqueness
1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, methyl ester is unique due to its combination of a tetrahydropyridine ring with four methyl groups and a carboxylic acid ester group. This structure imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
70644-44-9 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC 名称 |
methyl 2,2,6,6-tetramethyl-1,3-dihydropyridine-4-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-10(2)6-8(9(13)14-5)7-11(3,4)12-10/h6,12H,7H2,1-5H3 |
InChI 键 |
DLCYEHVZFWZKKD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=CC(N1)(C)C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


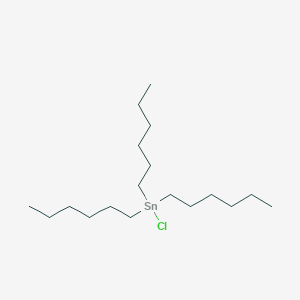
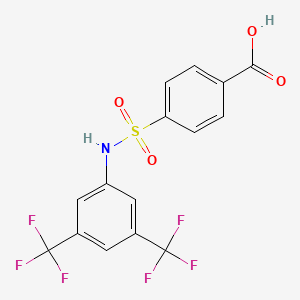
![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
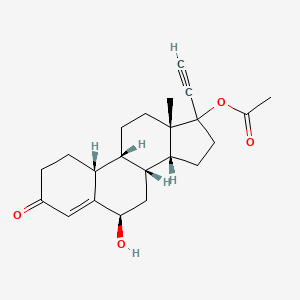
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
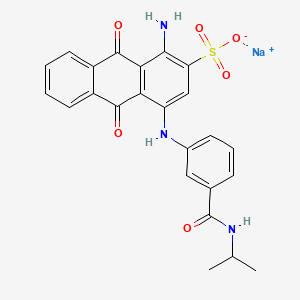
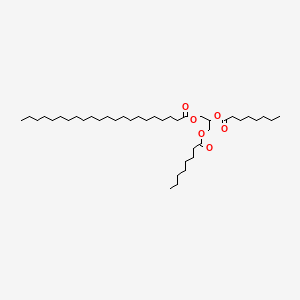
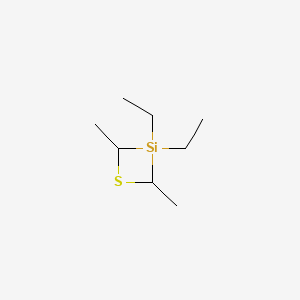
![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)
